molecular formula C8H8O2S B8766903 3-Thiophene-3-YL-acrylic acid methyl ester

3-Thiophene-3-YL-acrylic acid methyl ester

Cat. No.: B8766903
M. Wt: 168.21 g/mol
InChI Key: ZBUKIESAKFXOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Thiophene-3-YL-acrylic acid methyl ester is a useful research compound. Its molecular formula is C8H8O2S and its molecular weight is 168.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

methyl 3-thiophen-3-ylprop-2-enoate

InChI

InChI=1S/C8H8O2S/c1-10-8(9)3-2-7-4-5-11-6-7/h2-6H,1H3

InChI Key

ZBUKIESAKFXOHF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CSC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of potassium t-butoxide (61.5 g, 0.55 mol) in THF (800 mL) was cooled in an ice bath and trimethylphospbonoacetate (98 mL, 0.60 mol) in THF (100 mL) was slowly added. After 45 min, thiophene 3-carboxaldehyde (50 mL, 0.55 mol) in THF (100 mL) was slowly added while stirred in the ice bath. The mi,suture was allowed to warm to rt and stirred for 16 h. The reaction was quenched with 5% sulfuric acid (300 mL) and extracted twice with ether. The organic layers were each washed with brine, dried over magnesium sulfate, combined and concentrated. The residue was purified by FC (10% ethyl acetate in hexanes) and then crystallized from hexanes to give the title compound (71.3 g).
Quantity
61.5 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of potassium t-butoxide (61.5 g, 0.55 mol) in THF (800 mL) was cooled in an ice bath and trimethylphosphonoacetate (98 mL, 0.60 mol) in THF (100 mL) was slowly added. After 45 min, thiophene 3-carboxaldehyde (50 mL, 0.55 mol) in THF (100 mL) was slowly added while stirred in the ice bath. The mixture was allowed to warm to rt and stirred for 16 h. The reaction was quenched with 5% sulfuric acid (300 mL) and extracted twice with ether. The organic layers were each washed with brine, dried over magnesium sulfate, combined and concentrated. The residue was purified by FC (10% ethyl acetate in hexanes) and then crystallized from hexanes to give the title compound (71.3 g).
Quantity
61.5 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
trimethylphosphonoacetate
Quantity
98 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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